3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-7-3-5-11(9-13)15-19-20-16(23-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEDEEZUACEJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the benzamide moiety can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The oxadiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation/Reduction: Modified oxadiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its therapeutic potential due to its unique structural properties. The presence of the oxadiazole ring is particularly significant, as compounds containing this moiety have been associated with various biological activities, including antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits antimicrobial activity against several pathogens. Studies have shown that derivatives of oxadiazole compounds can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa, making them potential candidates for antibiotic development .
Anticancer Potential
Preliminary investigations suggest that this compound may interact with proteins involved in cell signaling pathways related to cancer. The ability of oxadiazole derivatives to modulate these pathways positions them as promising leads in cancer therapy. Further studies are required to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that highlight its versatility in synthetic organic chemistry. Understanding the structure-activity relationship is crucial for optimizing its biological activity.
Synthetic Pathways
The synthesis generally includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the chloro and methoxy groups via electrophilic substitution reactions.
These synthetic routes demonstrate the complexity involved in producing this compound while allowing for modifications that can enhance its biological properties.
Comparative Analysis with Related Compounds
To appreciate the unique characteristics of this compound, it is helpful to compare it with structurally related compounds.
| Compound Name | Distinguishing Features | Potential Applications |
|---|---|---|
| 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide | Contains a thiadiazole ring instead of an oxadiazole ring | Antimicrobial activity |
| 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | Features dimethoxy substitution | Altered pharmacological properties |
| N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-benzamide | Contains a different phenyl substituent | Potentially different antimicrobial activity |
This table illustrates how modifications in the molecular structure can lead to variations in biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
In Vitro Studies
In vitro screening has shown that derivatives exhibit significant antibacterial and antifungal activities comparable to established antibiotics like isoniazid and fluconazole . These findings underscore the potential for developing new therapeutic agents based on this compound class.
Structure Activity Relationship Studies
Research has focused on elucidating the relationship between chemical structure and biological activity. For instance, variations in substituents on the benzene ring can significantly influence lipophilicity and overall bioactivity .
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes or receptors involved in various biological processes, thereby modulating their activity.
Pathways: The compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Anti-Inflammatory Activity
The compound’s anti-inflammatory activity was compared to analogues with varying substituents on the benzamide and oxadiazole rings:
Key Findings :
- Substituent Position : 2,5-substituted oxadiazoles (e.g., C7) exhibit superior activity compared to 3-chloro-substituted derivatives like the target compound .
- Electron-Withdrawing Groups : Nitro groups enhance activity more than chloro or methoxy groups due to increased electron deficiency, improving receptor binding .
Antibacterial Activity
Analogues with thiazole-oxadiazole hybrids demonstrated potent antibacterial activity:
| Compound | Substituents | MIC Range (µg/ml) | Reference |
|---|---|---|---|
| Target Compound | Not reported | N/A | — |
| 50a-50d Analogues | Thiazole + 4-arylphenyl groups | 12.5–100 |
Antifungal Activity
Two oxadiazole derivatives, LMM5 and LMM11 , showed efficacy against Candida albicans via thioredoxin reductase inhibition:
| Compound | Substituents | Antifungal Activity (IC₅₀) | Reference |
|---|---|---|---|
| LMM5 | Sulfamoyl + 4-methoxyphenyl | 2.5 µM | |
| Target Compound | 3-Cl + 3-methoxyphenyl | Not tested | — |
Structural Insight : Sulfamoyl groups in LMM5 enhance solubility and target affinity compared to the target compound’s chloro-methoxy motif .
Biological Activity
3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that belongs to the class of benzamides and features an oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The presence of diverse functional groups within its structure suggests various mechanisms of action and interactions with biological targets.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 324.74 g/mol. Its structure includes:
- A chloro group (Cl)
- An amide group (C=O-NH)
- An oxadiazole ring , which is known for its bioactivity.
Biological Activity Overview
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promising results in several studies.
Anticancer Activity
- Mechanism of Action : The oxadiazole moiety is believed to interact with various cellular targets, leading to apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can induce apoptosis by activating pathways involving p53 and caspases .
-
Case Studies :
- In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines with IC50 values indicating potent activity .
- A comparative study noted that this compound displayed higher cytotoxicity than standard anticancer drugs like doxorubicin in certain assays .
| Cell Line | IC50 Value (µM) | Reference Compound | Comparison |
|---|---|---|---|
| MCF-7 | 15.63 | Tamoxifen | Similar |
| U-937 | 10.38 | Doxorubicin | Higher |
| A549 (Lung) | 0.12–2.78 | Doxorubicin | Higher |
Antimicrobial Activity
Research has also indicated potential antimicrobial properties for compounds within the oxadiazole class. The structural features of this compound may enhance its interaction with microbial targets .
Research Findings
Recent studies highlight the following key findings regarding the biological activity of this compound:
- Apoptosis Induction : Flow cytometry assays have confirmed that the compound can induce apoptosis in cancer cells through dose-dependent mechanisms .
- Molecular Docking Studies : These studies suggest strong interactions between the oxadiazole derivatives and specific protein targets involved in cancer progression, indicating a rational basis for further development as anticancer agents .
- Pharmacological Potential : The compound's diverse functional groups allow for modifications that could enhance its pharmacological profile and selectivity against specific cancer types or pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
